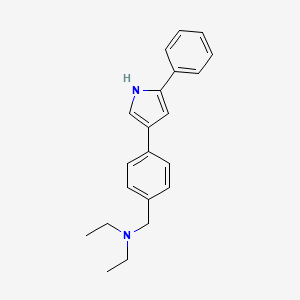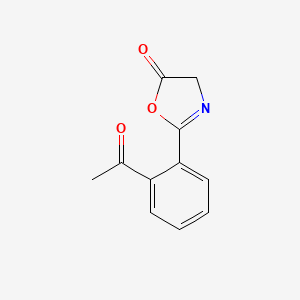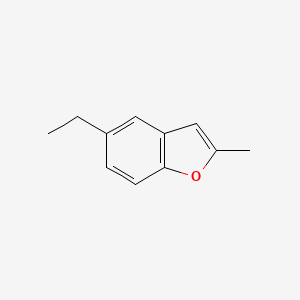![molecular formula C14H9N3 B12880629 2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)
2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system with a phenyl group at the 2-position and a carbonitrile group at the 4-position. It has garnered significant interest in scientific research due to its potential biological activities and applications in medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Madelung synthesis and Fischer indole synthesis are often employed to prepare pyrrolopyridine derivatives . These methods typically involve the use of strong acids or bases as catalysts and require precise temperature control to ensure successful cyclization.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions to maximize yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyrrolopyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, leading to a diverse array of products.
科学的研究の応用
2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival . By binding to these receptors, the compound can disrupt downstream signaling pathways such as the RAS-MEK-ERK and PI3K-Akt pathways, leading to reduced cell growth and induction of apoptosis in cancer cells .
類似化合物との比較
Similar Compounds
1H-Pyrrolo[3,2-b]pyridine: This compound has a similar fused ring structure but differs in the position of the nitrogen atom in the pyridine ring.
5-Methyl-1H-pyrrolo[2,3-b]pyridine: This derivative has a methyl group at the 5-position, which can influence its chemical reactivity and biological activity.
5-Chloro-1H-pyrrolo[2,3-b]pyridine: The presence of a chlorine atom at the 5-position can enhance its electrophilic properties and potential as a synthetic intermediate.
Uniqueness
2-Phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is unique due to the presence of both a phenyl group and a carbonitrile group, which confer distinct chemical and biological properties. These functional groups can enhance its binding affinity to molecular targets and its potential as a lead compound in drug discovery.
特性
分子式 |
C14H9N3 |
|---|---|
分子量 |
219.24 g/mol |
IUPAC名 |
2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile |
InChI |
InChI=1S/C14H9N3/c15-9-11-6-7-16-14-12(11)8-13(17-14)10-4-2-1-3-5-10/h1-8H,(H,16,17) |
InChIキー |
XEDPOWGWPCVMTA-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CN=C3N2)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12880598.png)


![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)

![2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)

